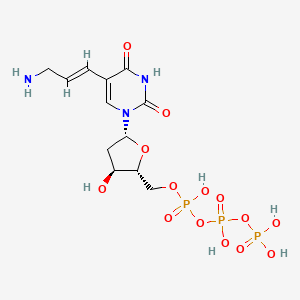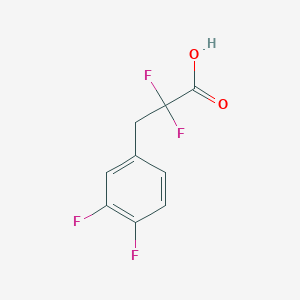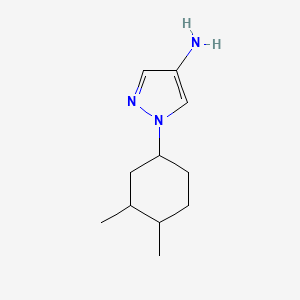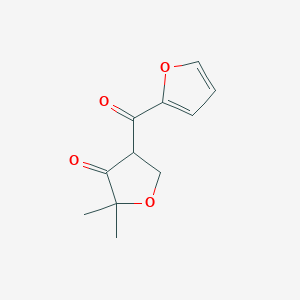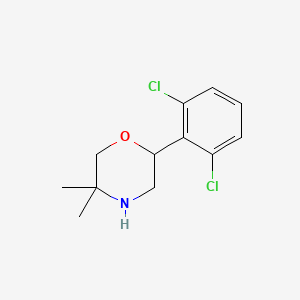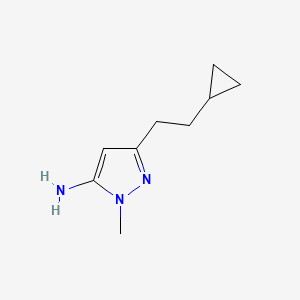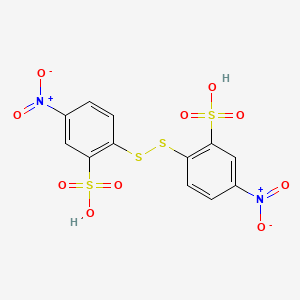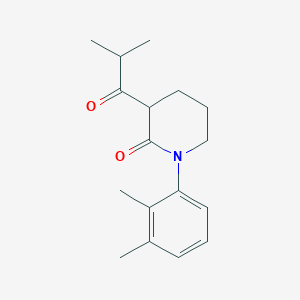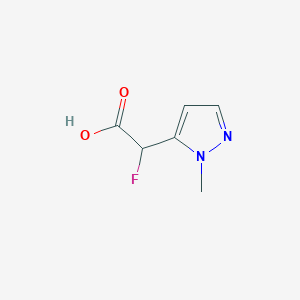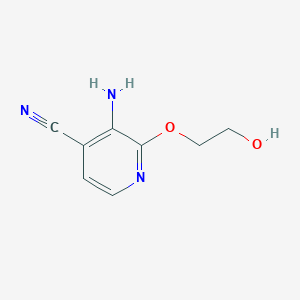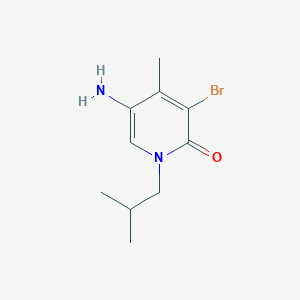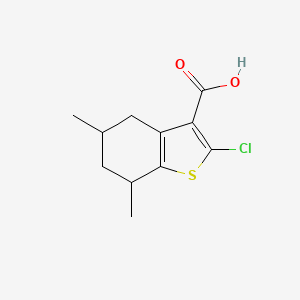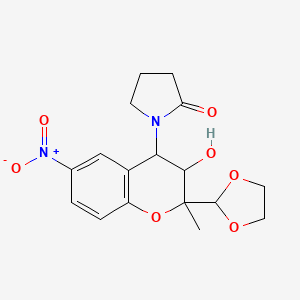
1-(2-(1,3-Dioxolan-2-yl)-3-hydroxy-2-methyl-6-nitrochroman-4-yl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(1,3-Dioxolan-2-yl)-3-hydroxy-2-methyl-6-nitrochroman-4-yl)pyrrolidin-2-one is a complex organic compound with a unique structure that combines several functional groups, including a dioxolane ring, a hydroxy group, a nitro group, and a pyrrolidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(1,3-Dioxolan-2-yl)-3-hydroxy-2-methyl-6-nitrochroman-4-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the chroman ring system, followed by the introduction of the dioxolane and pyrrolidinone moieties. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, including the use of green chemistry principles, is crucial to minimize waste and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(1,3-Dioxolan-2-yl)-3-hydroxy-2-methyl-6-nitrochroman-4-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The dioxolane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the nitro group will produce an amine derivative.
Aplicaciones Científicas De Investigación
1-(2-(1,3-Dioxolan-2-yl)-3-hydroxy-2-methyl-6-nitrochroman-4-yl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 1-(2-(1,3-Dioxolan-2-yl)-3-hydroxy-2-methyl-6-nitrochroman-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact mechanism depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-(1,3-Dioxolan-2-yl)-3-hydroxy-2-methylchroman-4-yl)pyrrolidin-2-one: Lacks the nitro group, which may affect its reactivity and biological activity.
1-(2-(1,3-Dioxolan-2-yl)-3-hydroxy-2-methyl-6-nitrochroman-4-yl)pyrrolidin-2-thione: Contains a thione group instead of a ketone, which may alter its chemical properties.
Uniqueness
The presence of the nitro group in 1-(2-(1,3-Dioxolan-2-yl)-3-hydroxy-2-methyl-6-nitrochroman-4-yl)pyrrolidin-2-one makes it unique compared to similar compounds. This functional group can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable target for further research and development.
Propiedades
Fórmula molecular |
C17H20N2O7 |
|---|---|
Peso molecular |
364.3 g/mol |
Nombre IUPAC |
1-[2-(1,3-dioxolan-2-yl)-3-hydroxy-2-methyl-6-nitro-3,4-dihydrochromen-4-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C17H20N2O7/c1-17(16-24-7-8-25-16)15(21)14(18-6-2-3-13(18)20)11-9-10(19(22)23)4-5-12(11)26-17/h4-5,9,14-16,21H,2-3,6-8H2,1H3 |
Clave InChI |
YEJOAGQKTQLWHV-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(C(C2=C(O1)C=CC(=C2)[N+](=O)[O-])N3CCCC3=O)O)C4OCCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Cyclopropyl-N-methyl-6-azaspiro[2.5]octane-1-carboxamide](/img/structure/B13076833.png)
